Methyl 3-amino-4-formylbenzoate
Overview
Description
Methyl 3-amino-4-formylbenzoate is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . This compound is characterized by the presence of an amino group (-NH₂) and a formyl group (-CHO) attached to a benzoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid derivatives with appropriate reagents. For instance, the synthesis can be achieved by reacting benzoic acid, 3-amino-4-(dimethoxymethyl)-, methyl ester with specific reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions using high-purity reagents and catalysts. The process typically includes steps such as esterification, amidation, and purification to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or acylating agents under controlled temperatures.
Major Products:
Oxidation: 3-amino-4-carboxybenzoate.
Reduction: 3-amino-4-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-formylbenzoate is widely used in scientific research due to its versatile properties. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-formylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-amino-3-formylbenzoate: Similar structure but with different positional isomers.
Methyl 3-formylbenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 4-formylbenzoate: Different positional isomer with distinct chemical properties.
Uniqueness: Methyl 3-amino-4-formylbenzoate is unique due to the presence of both an amino and a formyl group on the benzoate ester. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-amino-4-formylbenzoate, with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features both an amino group and a formyl group attached to a benzoate ester, which contributes to its unique reactivity and biological interactions. The amino group can engage in hydrogen bonding, while the formyl group is capable of participating in nucleophilic addition reactions, influencing enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes involved in various biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which play crucial roles in cellular detoxification and antioxidant defense .
- Nucleophilic Reactions : The formyl group can undergo nucleophilic addition, facilitating reactions that may lead to the formation of biologically active derivatives.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this base structure have demonstrated significant inhibitory activity against receptor tyrosine kinases, which are critical targets in cancer therapy .
- Antioxidant Properties : The compound's ability to inhibit GR and GST suggests a role in enhancing cellular antioxidant defenses, potentially mitigating oxidative stress-related damage .
- Antimicrobial Effects : Preliminary studies suggest that similar benzoate derivatives possess antimicrobial properties, although specific data on this compound is limited .
Case Study 1: Inhibition of Glutathione Enzymes
A study evaluated the inhibitory effects of various benzoate derivatives on GR and GST. This compound was included in a broader investigation into structure-activity relationships (SAR) among related compounds. The findings indicated that certain structural modifications could enhance inhibitory potency against these enzymes, suggesting potential therapeutic applications in oxidative stress-related conditions .
Case Study 2: Anticancer Activity
In another study focusing on novel derivatives derived from this compound, researchers assessed their cytotoxicity against multiple cancer cell lines. Compounds demonstrated up to 92% inhibition against specific receptor tyrosine kinases at low concentrations, indicating strong potential for development as anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 4-amino-3-formylbenzoate | Amino group at position 4 | Stronger inhibition of GR and GST |
Methyl 3-formylbenzoate | Lacks amino group | Limited reactivity compared to methyl 3-amino |
Methyl 4-formylbenzoate | Different positional isomer | Distinct chemical properties |
This table illustrates how variations in structure can significantly impact biological activity, emphasizing the importance of functional groups in drug design.
Properties
IUPAC Name |
methyl 3-amino-4-formylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFULTVJWWNIPPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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